N,N'-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine is a chemical compound with the molecular formula C20H30N4 and a molecular weight of 326.485 g/mol . This compound is known for its unique structure, which includes two hexahydro-1-methyl-2H-azepin-2-ylidene groups attached to a 1,3-benzenediamine core .
Vorbereitungsmethoden
The synthesis of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine typically involves the reaction of 1,3-benzenediamine with hexahydro-1-methyl-2H-azepin-2-one under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, and the product is purified through recrystallization or chromatography . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins . Additionally, its unique structure allows it to interact with cellular membranes and other biological macromolecules, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine can be compared with similar compounds such as:
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine: This compound has a similar structure but differs in the position of the benzenediamine core.
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine: Another similar compound with the benzenediamine core in a different position.
The uniqueness of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
84859-21-2 |
---|---|
Molekularformel |
C20H30N4 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-methyl-N-[3-[(1-methylazepan-2-ylidene)amino]phenyl]azepan-2-imine |
InChI |
InChI=1S/C20H30N4/c1-23-14-7-3-5-12-19(23)21-17-10-9-11-18(16-17)22-20-13-6-4-8-15-24(20)2/h9-11,16H,3-8,12-15H2,1-2H3 |
InChI-Schlüssel |
NSSSNQWAMSIIAT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCCC1=NC2=CC(=CC=C2)N=C3CCCCCN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.